

A Comparative Guide to Sofosbuvir Impurity M and Other Diastereomeric Impurities

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Compound of Interest

Compound Name: Sofosbuvir impurity M

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Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that undergoes intracellular conversion to its active triphosphate form. The synthesis of this complex molecule can lead to the formation of several process-related impurities, including diastereomers, which may impact the safety and efficacy of the final drug product. This guide provides a detailed comparison of **Sofosbuvir impurity M** and other diastereomeric impurities, supported by experimental data and analytical methodologies.

Chemical Structures and Stereochemistry

Sofosbuvir has a chiral center at the phosphorus atom, leading to the possibility of two diastereomers: the therapeutically active (Sp)-isomer and the inactive (Rp)-isomer. **Sofosbuvir impurity M** is one of the diastereomeric impurities of Sofosbuvir.^[1]

Table 1: Chemical Identity of Sofosbuvir and Key Diastereomeric Impurities

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chirality at Phosphorus
Sofosbuvir (Sp-isomer)	1190307-88-0	C ₂₂ H ₂₉ FN ₃ O ₉ P	529.45	Sp
Sofosbuvir Impurity M	2095551-10-1	C ₂₂ H ₃₀ N ₃ O ₁₀ P	527.46	Not specified in sources
(Rp)-isomer of Sofosbuvir	1190308-01-0	C ₂₂ H ₂₉ FN ₃ O ₉ P	529.45	Rp

Analytical Comparison

The primary method for the separation and quantification of Sofosbuvir and its diastereomeric impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The chromatographic behavior of these impurities can be compared based on their retention times under specific analytical conditions.

Table 2: Comparative Chromatographic Data of Sofosbuvir and a Process-Related Impurity

Analyte	Retention Time (min)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Sofosbuvir	3.674	0.04	0.125
Phosphoryl Impurity	5.704	0.12	0.375

Data sourced from a study using an Agilent Eclipse XDB-C18 column with a mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v) at a flow rate of 1 mL/min and UV detection at 260 nm.

Experimental Protocols

RP-HPLC Method for the Estimation of Sofosbuvir and a Related Phosphoryl Impurity

This protocol is based on a validated method for the routine analysis of Sofosbuvir and its process-related phosphoryl impurity in bulk and pharmaceutical dosage forms.

- Instrumentation: A liquid chromatograph equipped with a UV detector.
- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.
- Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.
- Injection Volume: 20 µL.

- Sample Preparation:
 - Standard Solution: Dissolve 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 mL of a 50:50 (v/v) water:acetonitrile diluent. Dilute 5 mL of this stock solution to 50 mL with the same diluent.
 - Test Solution (from tablets): Weigh and powder 20 tablets. Take an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask, dissolve and dilute to volume with the diluent. Dilute 5 mL of this solution to 50 mL with the diluent.

Forced Degradation Studies

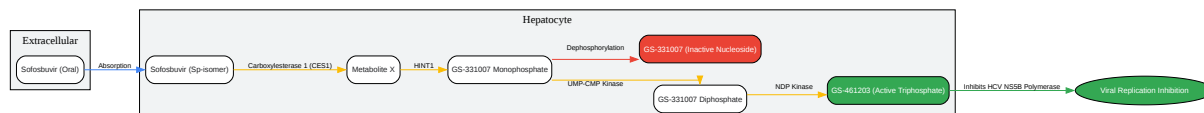
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products, including diastereomers that may form under stress conditions.

- Acid Hydrolysis: Reflux the drug substance in 1N HCl at 80°C for 10 hours.[2]
- Base Hydrolysis: Reflux the drug substance in 0.5N NaOH at 60°C for 24 hours.[2]
- Oxidative Degradation: Expose the drug substance to 30% H₂O₂ at 80°C for two days.[2]
- Photolytic Degradation: Expose the dry drug substance to UV light at 254 nm for 24 hours.[2]
- Thermal Degradation: Heat the drug substance at a specified high temperature.

The resulting mixtures are then analyzed by a stability-indicating HPLC method to separate the parent drug from the degradation products.

Metabolic Activation Pathway of Sofosbuvir

Sofosbuvir is a prodrug that must be metabolized in hepatocytes to its pharmacologically active triphosphate form, GS-461203. Understanding this pathway is crucial as any diastereomeric impurities may not be efficiently converted to the active form, thus lacking therapeutic efficacy.

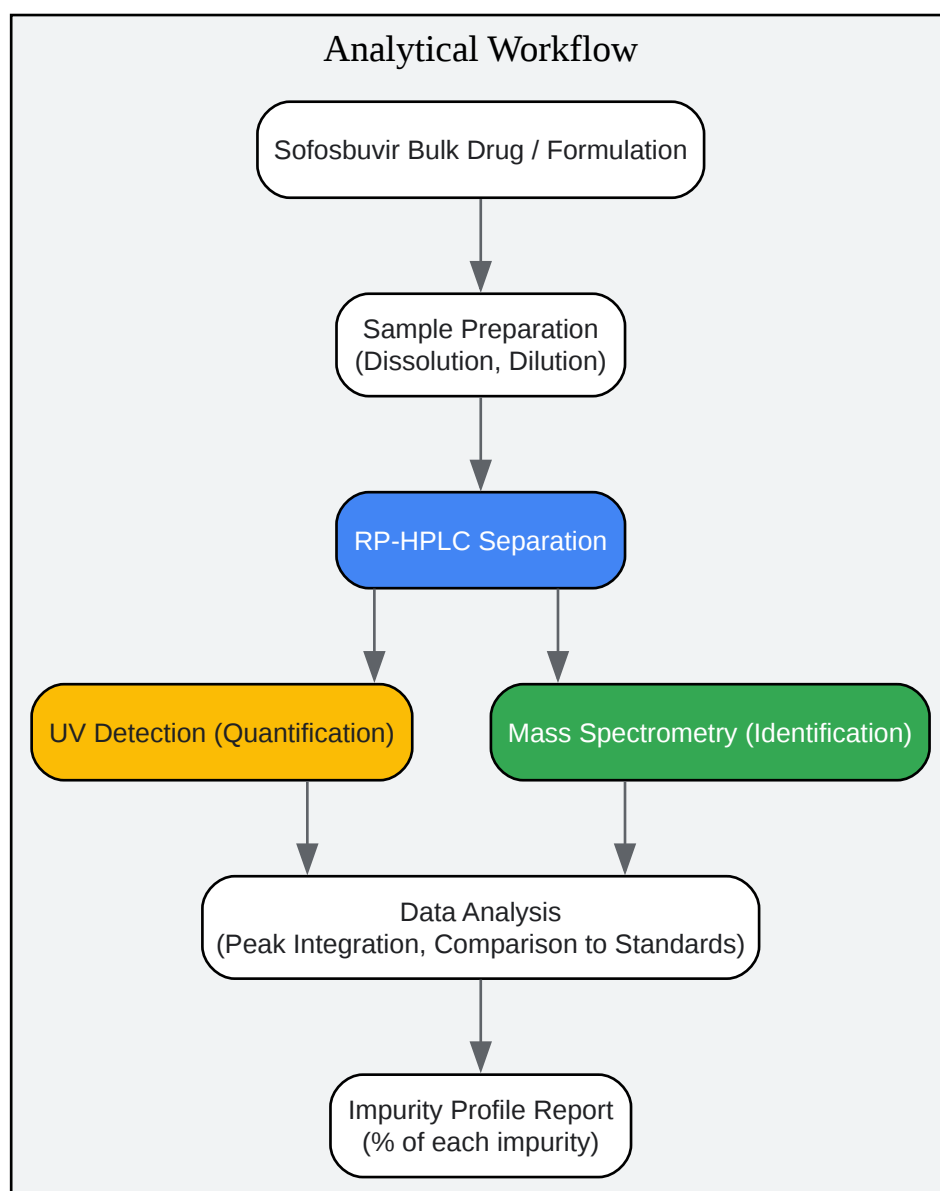


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Caption: Metabolic activation pathway of Sofosbuvir in hepatocytes.

Experimental Workflow for Impurity Profiling

The identification and quantification of diastereomeric impurities in Sofosbuvir require a systematic analytical workflow.



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Caption: General workflow for Sofosbuvir impurity profiling.

Conclusion

The control of diastereomeric impurities, such as **Sofosbuvir impurity M** and the (Rp)-isomer, is critical for ensuring the quality, safety, and efficacy of Sofosbuvir. While the active (Sp)-isomer undergoes efficient metabolic activation to inhibit HCV replication, the diastereomeric impurities are generally considered to be inactive. Robust analytical methods, particularly RP-

HPLC, are essential for the separation and quantification of these impurities. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to effectively monitor and control the diastereomeric purity of Sofosbuvir.

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